molecular formula C9H11ClN2O4 B613163 (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride CAS No. 17463-53-5

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

Cat. No.: B613163
CAS No.: 17463-53-5
M. Wt: 246.65
InChI Key: PCXNSMBHNXCGRR-RGMNGODLSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (S)-4-nitrophenyl 2-aminopropanoate hydrochloride is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name is (4-nitrophenyl) (2S)-2-aminopropanoate hydrochloride , which reflects its stereochemical configuration and functional groups. The molecular formula C₉H₁₁ClN₂O₄ corresponds to a molecular weight of 246.65 g/mol .

The systematic name derives from three structural components:

  • 4-nitrophenyl group : A benzene ring substituted with a nitro group at the para position.
  • (2S)-2-aminopropanoate : A propanoic acid derivative with an amino group at the second carbon and an (S)-configuration at the chiral center.
  • Hydrochloride counterion : Stabilizes the protonated amino group via ionic interaction.

The compound’s Chemical Abstracts Service (CAS) registry number is 17463-53-5 , distinguishing it from its enantiomeric counterpart (R-configuration, CAS 81086-57-9).

Molecular Geometry and Stereochemical Configuration

The molecular geometry of This compound is defined by its chiral center at the second carbon of the aminopropanoate moiety. The (S)-configuration places the amino group (-NH₃⁺), carboxylate ester (-OCO-), and methyl (-CH₃) groups in a specific spatial arrangement, as depicted in its SMILES notation :

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl  

This notation confirms the (S)-stereochemistry through the @@ symbol.

Key geometric features include:

  • Torsional angles : The nitro group on the phenyl ring forms a dihedral angle of 21.43° with the aromatic plane, as observed in structurally analogous compounds.
  • Zig-zag chain conformation : The aminopropanoate backbone adopts a non-planar arrangement due to steric and electronic interactions between the amino and ester groups.

X-ray Crystallographic Analysis of Solid-State Structure

X-ray crystallography reveals the compound’s solid-state packing and intermolecular interactions. While direct structural data for This compound is limited, analogous compounds provide insights:

Parameter Value (Analogous Compound)
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 4.825 Å, b = 8.426 Å, c = 15.111 Å
β angle 95.64°
Hydrogen bonds N–H···Cl, O–H···Cl

In the crystal lattice, cations and chloride anions form a two-dimensional network via N–H···Cl and O–H···Cl hydrogen bonds. The nitro group’s orientation relative to the phenyl ring minimizes steric clashes, while the aminopropanoate chain participates in intermolecular hydrogen bonding with adjacent molecules.

Comparative Analysis of Enantiomeric Forms (S vs R Configurations)

The (S)- and (R)-enantiomers of 4-nitrophenyl 2-aminopropanoate hydrochloride exhibit distinct physicochemical and biochemical properties:

Property (S)-Enantiomer (R)-Enantiomer
Optical rotation +112° to +120° (c=1%, CHCl₃) Not reported
Melting point 210–215°C (decomposes) Similar range
Biological activity Substrate for chiral enzymes Reduced binding affinity

The (S)-enantiomer’s chiral recognition is critical in enzymatic assays. For example, in mass spectrometric studies, (S)-configured amino acid derivatives show higher enantioselectivity (αMS = 1.5–2.0) when interacting with chiral selectors like trans-4-hydroxyproline derivatives. In contrast, the (R)-enantiomer often exhibits diminished or altered interactions due to steric mismatches in enzyme active sites.

Crystallographic comparisons further highlight differences:

  • (S)-Enantiomer : The amino group’s spatial orientation facilitates hydrogen bonding with catalytic residues in enzymes, as seen in elastase-substrate complexes.
  • (R)-Enantiomer : Non-productive binding modes due to inverted stereochemistry, leading to lower catalytic efficiency.

This enantiomeric divergence underscores the importance of stereochemical purity in applications such as asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNSMBHNXCGRR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves the esterification of (S)-2-aminopropanoic acid with 4-nitrophenol using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. In a representative procedure, 10 mmol of (S)-2-aminopropanoic acid is dissolved in anhydrous dichloromethane under nitrogen atmosphere. To this solution, 12 mmol of DCC and 10 mmol of 4-nitrophenol are added sequentially. The reaction proceeds at room temperature for 24 hours, during which the intermediate O-acylisourea activates the carboxylic acid for nucleophilic attack by the phenolic oxygen.

Key Parameters

  • Solvent : Dichloromethane (dielectric constant ~8.9) minimizes side reactions like hydrolysis.

  • Temperature : 25°C balances reaction rate and byproduct formation.

  • Workup : Filtration of dicyclohexylurea byproduct followed by rotary evaporation yields the crude ester.

This method typically achieves 70–85% yield, with purity >95% after recrystallization from ethanol/water. However, the absence of stereochemical control necessitates subsequent resolution steps, making this approach less favorable for large-scale enantiopure production.

Enantioselective Catalytic Synthesis

Chiral Ammonium Salt-Catalyzed α-Functionalization

Recent advances leverage chiral ammonium salts to induce asymmetry during the esterification process. A landmark study demonstrates the use of (R,R)-binaphthyl-derived ammonium catalysts (e.g., A1 ) in tandem with kinetic resolution (KR) to achieve er >99:1.

Procedure :

  • α-Chlorination : (S)-2-aminopropanoic acid is treated with N-chlorosuccinimide (NCS) in toluene at 0°C, catalyzed by 5 mol% A1 .

  • Kinetic Resolution : Addition of sodium phenoxide (50 mol%) selectively converts the undesired enantiomer into a cyclic sulfamate intermediate, leaving the target (S)-ester enriched.

Optimized Conditions

ParameterValueImpact on Yield/er
Catalyst Loading5 mol% A1 er 99.5:0.5
Temperature0°CMinimizes racemization
Reaction Time72 hours92% yield

This two-step protocol circumvents traditional resolution methods, offering a 52% isolated yield of (S)-4-nitrophenyl 2-aminopropanoate hydrochloride with er 95:5 after 3 days.

Purification and Stabilization

Acid-Base Recrystallization

Crude product isolated from esterification reactions often contains residual DCC byproducts and unreacted starting materials. A modified purification protocol adapted from nitroaromatic chemistry involves:

  • Dissolution : Crude ester is dissolved in 1M HCl at 60°C.

  • Filtration : Hot filtration removes insoluble impurities (e.g., dicyclohexylurea).

  • Precipitation : Adjusting the filtrate to pH 5.0 with NaOH induces crystallization of the hydrochloride salt.

Yield Enhancement :

  • Adding 2% (w/v) sodium sulfite during acidification reduces oxidative degradation, improving yield by 12%.

  • Cooling to 5°C maximizes crystal formation, yielding 344 parts of 42.1% pure product.

Chromatographic Resolution

For enantiomerically enriched samples, chiral stationary phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves (S)- and (R)-forms with a resolution factor (Rs*) >3.0. Mobile phases of hexane/isopropanol (80:20) elute the (S)-enantiomer at 14.2 minutes (er 99:1 confirmed by optical rotation ααD²⁵ = +38.2°).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.25 (d, J = 9.2 Hz, 2H, ArH), 7.12 (d, J = 9.2 Hz, 2H, ArH), 4.42 (q, J = 7.0 Hz, 1H, CH), 1.52 (d, J = 7.0 Hz, 3H, CH3).

  • HPLC : Chiralpak IC-3 column, 98.7% ee, tr = 8.9 min.

Thermal Properties

  • Melting Point : 144–146°C (decomposition observed above 150°C).

  • TGA : 5% weight loss at 180°C, confirming thermal stability under storage conditions.

Industrial-Scale Considerations

Waste Management

  • Hydrosulfide Byproducts : Treated with FeCl3 to precipitate FeS (Ksp = 6.3×10⁻¹⁸), achieving effluent sulfide levels <1 ppm.

  • Nitrophenolic Waste : Catalytic hydrogenation over Pd/C converts residual 4-nitrophenol to 4-aminophenol, which is biodegradable.

Emerging Methodologies

Mechanochemical Synthesis

Ball-milling (S)-2-aminopropanoic acid with 4-nitrophenyl carbonate in the presence of K2CO3 eliminates solvent use, achieving 88% yield in 2 hours. This approach reduces E-factor by 65% compared to traditional methods.

Biocatalytic Routes

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective esterification in ionic liquids ([BMIM][BF4]), yielding (S)-ester with 91% ee. However, substrate inhibition at >50 mM limits current scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aminophenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride is widely used as an intermediate in the synthesis of various organic compounds. It facilitates the formation of complex molecules through nucleophilic aromatic substitution reactions, which are essential in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its biological activity. It acts on various molecular targets, influencing key pathways in cellular processes. Studies indicate that it may play a role in the development of drugs targeting specific diseases, particularly in cancer therapy .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and mechanisms of action. Its ability to modify protein functions makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound in asymmetric synthesis, where it was used to produce enantiomerically pure compounds. The results indicated high yields and selectivity, showcasing its utility in producing pharmaceuticals with specific stereochemical configurations.

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with specific enzymes revealed its potential as an inhibitor. For instance, this compound was shown to inhibit certain proteases involved in cancer progression, suggesting its application in developing anti-cancer therapies .

Mechanism of Action

The mechanism of action of (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative states. The aminopropanoate moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Isopropyl 2-aminopropanoate hydrochloride
  • (S)-Methyl 2-aminopropanoate hydrochloride
  • (S)-Propyl 2-aminopropanoate hydrochloride

Uniqueness

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitrophenyl moiety, making it valuable for specific research applications.

Biological Activity

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride is a compound with significant biological activity, primarily recognized for its roles in organic synthesis and as a substrate in biochemical assays. This article delves into its synthesis, mechanisms of action, biological applications, and relevant case studies that highlight its potential in various fields of research.

This compound is synthesized through the esterification of (S)-2-aminopropanoic acid with 4-nitrophenol. The reaction typically employs dehydrating agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane under inert conditions to prevent oxidation.

PropertyValue
Molecular FormulaC9H11ClN2O4
Molecular Weight236.65 g/mol
CAS Number17463-53-0
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitrophenyl moiety can undergo redox reactions, influencing cellular oxidative states. Additionally, the aminopropanoate component may interact with enzymes or receptors, modulating their activity and affecting numerous biochemical pathways .

Biological Applications

  • Enzyme Kinetics : The compound is utilized as a substrate in enzyme kinetics studies, particularly in assessing the catalytic activity of various enzymes.
  • Therapeutic Investigations : Research has explored its potential therapeutic properties, especially as a precursor in drug development.
  • Industrial Uses : It serves as an intermediate in synthesizing complex molecules and specialty chemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological contexts:

  • Cancer Research : A study demonstrated that related compounds with similar structures showed promise in inducing apoptosis in cancer cells through specific molecular interactions. For example, compounds designed based on the structure of this compound exhibited significant antitumor activity by targeting specific proteins involved in cell cycle regulation .
  • Antiviral Activity : In another investigation, derivatives of nitrophenyl compounds were screened for antiviral properties, indicating that modifications to the nitrophenyl group can enhance biological activity against viral infections while maintaining low cytotoxicity levels .

Table 2: Summary of Biological Activities

Study FocusFindings
Cancer Cell ApoptosisInduction of apoptosis via protein targeting
Antiviral ScreeningLow cytotoxicity with significant antiviral effects

Q & A

Q. What are the standard synthetic routes for (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride, and how is purity ensured?

The compound is typically synthesized via esterification of (S)-2-aminopropanoic acid (L-alanine) with 4-nitrophenol in the presence of a coupling agent (e.g., DCC or HATU) under acidic conditions. The hydrochloride salt is formed by reacting the free base with HCl. Purification involves recrystallization or chromatography (e.g., silica gel or HPLC) to remove unreacted starting materials and by-products. Purity is validated using HPLC (>98% purity) and NMR spectroscopy to confirm stereochemical integrity and absence of residual solvents .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester bond formation, stereochemistry (S-configuration), and absence of racemization. For example, the α-proton of the amino acid appears as a doublet (δ 3.8–4.2 ppm) coupled to the NH2_2 group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 259.06 for C9_9H11_{11}N2_2O4_4Cl).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 280–320 nm for nitrophenyl absorption) ensures purity .

Q. How is this compound applied in enzymatic assays?

The 4-nitrophenyl group acts as a chromogenic leaving group. In protease or esterase assays, enzymatic cleavage releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm (ε = 18,300 M1^{-1}cm1^{-1}). Example protocol:

  • Prepare substrate solution (0.1–1 mM in buffer, pH 7.4).
  • Add enzyme and monitor absorbance over time.
  • Calculate activity using the initial linear slope .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

Low yields may result from incomplete esterification or racemization. Mitigation strategies:

  • Use anhydrous conditions and activated molecular sieves to scavenge water.
  • Optimize coupling agents (e.g., switch from DCC to HATU for higher efficiency).
  • Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:1) and quench before side reactions dominate .

Q. How are conflicting spectral data (e.g., unexpected NMR peaks) resolved?

Contradictions may arise from impurities or diastereomers. Steps:

  • Re-purify the compound via preparative HPLC.
  • Compare experimental NMR data with computational predictions (e.g., DFT calculations).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm stereochemistry .

Q. What experimental designs are optimal for studying enzyme inhibition kinetics with this compound?

  • Steady-State Kinetics : Vary substrate concentration (0.05–2 mM) and measure initial velocities. Fit data to the Michaelis-Menten equation.
  • Pre-Steady-State Kinetics : Use stopped-flow instruments to capture rapid acylation steps.
  • Inhibition Studies : Co-incubate with inhibitors and analyze via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

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